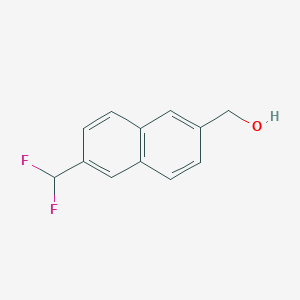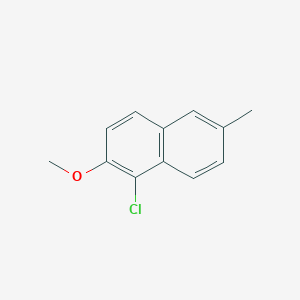![molecular formula C13H17NO B11894883 Cyclopropanol, 1-[(1,2,3,4-tetrahydro-1-isoquinolinyl)methyl]- CAS No. 653579-36-3](/img/structure/B11894883.png)
Cyclopropanol, 1-[(1,2,3,4-tetrahydro-1-isoquinolinyl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1,2,3,4-Tetrahydroisoquinolin-1-yl)methyl)cyclopropanol is a compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and have garnered significant attention in medicinal chemistry. The unique structure of 1-((1,2,3,4-Tetrahydroisoquinolin-1-yl)methyl)cyclopropanol, which includes a cyclopropanol moiety attached to a tetrahydroisoquinoline ring, makes it a subject of interest for various scientific research applications.
Vorbereitungsmethoden
The synthesis of 1-((1,2,3,4-Tetrahydroisoquinolin-1-yl)methyl)cyclopropanol can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where phenylethylamine and an aldehyde react in the presence of an acid catalyst to form the tetrahydroisoquinoline core . The cyclopropanol moiety can then be introduced through subsequent reactions involving cyclopropanation reagents.
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
1-((1,2,3,4-Tetrahydroisoquinolin-1-yl)methyl)cyclopropanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropanol moiety, leading to the formation of various substituted products.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-((1,2,3,4-Tetrahydroisoquinolin-1-yl)methyl)cyclopropanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying interactions with biological targets, such as enzymes and receptors.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-((1,2,3,4-Tetrahydroisoquinolin-1-yl)methyl)cyclopropanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-((1,2,3,4-Tetrahydroisoquinolin-1-yl)methyl)cyclopropanol can be compared with other tetrahydroisoquinoline derivatives, such as:
1-Methyl-1,2,3,4-Tetrahydroisoquinoline: Known for its neuroprotective activity.
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Used in peptide-based drugs.
The uniqueness of 1-((1,2,3,4-Tetrahydroisoquinolin-1-yl)methyl)cyclopropanol lies in its cyclopropanol moiety, which imparts distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
653579-36-3 |
|---|---|
Molekularformel |
C13H17NO |
Molekulargewicht |
203.28 g/mol |
IUPAC-Name |
1-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)cyclopropan-1-ol |
InChI |
InChI=1S/C13H17NO/c15-13(6-7-13)9-12-11-4-2-1-3-10(11)5-8-14-12/h1-4,12,14-15H,5-9H2 |
InChI-Schlüssel |
UDLVJBVNERKCMW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC(C2=CC=CC=C21)CC3(CC3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B11894831.png)


![3-Cyclopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11894853.png)






![3-[(Z)-hydrazinylidenemethyl]-4-hydroxy-1H-quinolin-2-one](/img/structure/B11894884.png)
